(S)-3-Amino-N,N-diethylbutanamide
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Overview
Description
(S)-3-Amino-N,N-diethylbutanamide is an organic compound with a chiral center, making it optically active. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a butanamide backbone with an amino group and two ethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-N,N-diethylbutanamide typically involves the following steps:
Starting Material: The synthesis begins with (S)-3-Aminobutanoic acid.
Amidation Reaction: The carboxylic acid group of (S)-3-Aminobutanoic acid is converted to an amide group using N,N-diethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-N,N-diethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted amides or amines.
Scientific Research Applications
(S)-3-Amino-N,N-diethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-N,N-diethylbutanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
®-3-Amino-N,N-diethylbutanamide: The enantiomer of (S)-3-Amino-N,N-diethylbutanamide with similar chemical properties but different biological activity.
N,N-Diethyl-3-aminobutanamide: A compound with a similar structure but lacking the chiral center.
N,N-Dimethyl-3-aminobutanamide: A structurally related compound with different alkyl groups on the nitrogen atom.
Uniqueness: this compound is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects compared to its achiral or differently substituted analogs.
Properties
IUPAC Name |
(3S)-3-amino-N,N-diethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-10(5-2)8(11)6-7(3)9/h7H,4-6,9H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZARMKJENJIAB-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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